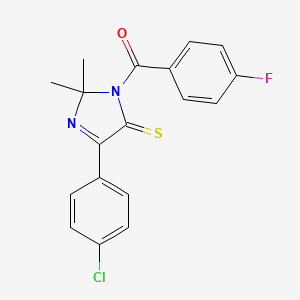![molecular formula C18H13N5O3 B6481012 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide CAS No. 897615-15-5](/img/structure/B6481012.png)
4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the chromene family, which is a group of compounds that are characterized by a chromane ring system with two additional fused rings. 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide has a molecular weight of 442.48 g/mol and a molecular formula of C19H17N5O3.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to interact with various biological targets
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes depend on the nature of the target and the biochemical environment.
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Result of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific effects depend on the nature of the target and the biochemical environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide for lab experiments include its ability to bind to the active sites of enzymes, its ability to interact with DNA, and its ability to alter gene expression. Additionally, it is relatively easy to synthesize and is relatively stable in solution.
The limitations of using 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide for lab experiments include its potential toxicity, its potential to interact with other compounds, and its potential to cause side effects. Additionally, it is not well understood and its effects are not fully understood.
Direcciones Futuras
For the research of 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide include further investigation into its biochemical and physiological effects, its mechanism of action, and its potential applications in drug development. Additionally, further research should be conducted into its potential toxicity, its potential interactions with other compounds, and its potential side effects. Furthermore, further research should be conducted into its potential use as a fluorescent probe, its potential use as a therapeutic agent, and its potential use as a biomarker.
Métodos De Síntesis
The synthesis of 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide is a multi-step process that involves the reaction of a 1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethyl group with a 4-oxo-chromene-2-carboxamide group. The reaction is carried out in an ethanol solution in the presence of a base such as potassium hydroxide. The reaction proceeds in two steps, with the first step involving the formation of a tetrazolium salt, and the second step involving the formation of the 4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide product.
Aplicaciones Científicas De Investigación
4-oxo-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4H-chromene-2-carboxamide has been studied for its potential applications in scientific research. It has been used as a fluorescent probe to study the interactions between proteins and DNA. It has also been used to study the effects of drugs on cell signaling pathways, as well as to study the effects of drugs on cellular metabolism. Additionally, it has been used to study the structure and function of enzymes, and to study the effects of drugs on gene expression.
Propiedades
IUPAC Name |
4-oxo-N-[(1-phenyltetrazol-5-yl)methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-14-10-16(26-15-9-5-4-8-13(14)15)18(25)19-11-17-20-21-22-23(17)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGONMGKJIAWNSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-4H-chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide hydrochloride](/img/structure/B6480941.png)
![1-(4-fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6480951.png)
![2-(2,4-dichlorophenoxy)-N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}acetamide](/img/structure/B6480952.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6480957.png)
![1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B6480965.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}cyclopentanecarboxamide](/img/structure/B6480969.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6480979.png)
![3,4,5-trimethoxy-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6480985.png)

![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B6480999.png)
![N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B6481003.png)
![(2Z)-3-(2H-1,3-benzodioxol-5-yl)-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]prop-2-enamide](/img/structure/B6481004.png)
![2,2-diphenyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide](/img/structure/B6481011.png)